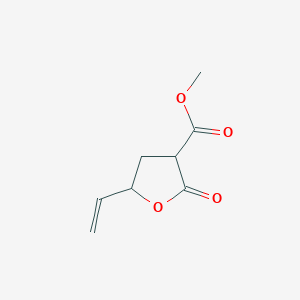![molecular formula C21H18N4O2S B12599121 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12599121.png)
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound that features a quinazoline core, a benzyl group, and an oxazole ring
Vorbereitungsmethoden
The synthesis of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multiple steps. The synthetic route often starts with the preparation of the quinazoline core, followed by the introduction of the benzyl group and the oxazole ring. Common reagents used in these reactions include benzyl chloride, sulfur-containing compounds, and oxazole derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Analyse Chemischer Reaktionen
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the quinazoline or oxazole rings.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzyl or oxazole moieties, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new materials and drugs.
Materials Science: Its unique properties make it a candidate for the development of novel materials with specific electronic or optical characteristics.
Wirkmechanismus
The mechanism of action of 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The quinazoline core may interact with enzymes or receptors, modulating their activity. The benzyl group and oxazole ring can enhance the compound’s binding affinity and specificity, leading to desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(2-Benzyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide include:
2-[(2-Cyclohexyl-4-quinazolinyl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide: This compound features a cyclohexyl group instead of a benzyl group, which may alter its chemical and biological properties.
Thiazole Derivatives: Compounds containing thiazole rings exhibit diverse biological activities, including antimicrobial and antitumor properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C21H18N4O2S |
|---|---|
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
2-(2-benzylquinazolin-4-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-14-11-19(25-27-14)23-20(26)13-28-21-16-9-5-6-10-17(16)22-18(24-21)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,23,25,26) |
InChI-Schlüssel |
MACPTKRZJLRZEK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=CC=CC=C32)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Chloroisoquinolin-5-yl)-N'-[(3,4-dichlorophenyl)methyl]urea](/img/structure/B12599038.png)

![[4-({2-[(Methylamino)methyl]phenyl}sulfanyl)-3-nitrophenyl]methanol](/img/structure/B12599052.png)
![4-[4-(2-Hydroxyethyl)phenoxy]benzonitrile](/img/structure/B12599071.png)
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-2-methyl-4-phenyl-](/img/structure/B12599081.png)

![Phenol, 4-[(acetyloxy)amino]-2,6-dinitro-](/img/structure/B12599098.png)


![1,10-Bis[(10-bromodecyl)oxy]decane](/img/structure/B12599114.png)


![N-[4-(3-methoxyphenyl)butan-2-ylidene]hydroxylamine](/img/structure/B12599128.png)

